molecular formula C9H10BrFOS B2859535 2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol CAS No. 1156381-32-6

2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol

Cat. No.: B2859535
CAS No.: 1156381-32-6
M. Wt: 265.14
InChI Key: RLASJBLHTLTSKN-UHFFFAOYSA-N
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Description

“2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol” is a chemical compound with the molecular formula C9H10BrFOS. It has a molecular weight of 265.15 . The compound is in liquid form at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BrFOS/c10-8-2-1-7(9(11)5-8)6-13-4-3-12/h1-2,5,12H,3-4,6H2 . This indicates that the compound contains a bromo-fluoro benzyl group attached to a sulfanyl ethanol group.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 265.15 .

Scientific Research Applications

Synthetic Organic Chemistry Applications

Research has shown that compounds similar to "2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol" are utilized in synthetic chemistry for the preparation of α-fluoro- and α,α-difluoroalkanals through nucleophilic substitution and Pummerer rearrangement. These compounds serve as intermediates in synthesizing various fluorinated organic molecules, which are of significant interest due to their unique reactivity and potential in drug development (Suga & Schlosser, 1990).

Material Science

In material science, derivatives of "this compound" have been investigated for their potential in creating transparent aromatic polyimides with high refractive indices and small birefringences. These properties are crucial for applications in optoelectronic devices, indicating the compound's relevance in the development of advanced materials (Tapaswi et al., 2015).

Medicinal Chemistry

In medicinal chemistry, compounds structurally related to "this compound" have been explored for their biological activities. For instance, novel sulfanyl derivatives have been synthesized and evaluated for their antibacterial and antioxidant properties, demonstrating the chemical's potential in drug discovery and development (Sarac et al., 2020).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is recommended to be stored in a dark place, sealed in dry, at room temperature .

Mechanism of Action

Mode of Action

The compound’s interaction with its targets and any resulting changes are subjects of ongoing research .

Biochemical Pathways

Without knowledge of the compound’s targets, it is challenging to summarize the affected biochemical pathways and their downstream effects. More research is needed to elucidate these aspects .

Pharmacokinetics

Its impact on bioavailability is therefore unknown .

Properties

IUPAC Name

2-[(4-bromo-2-fluorophenyl)methylsulfanyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFOS/c10-8-2-1-7(9(11)5-8)6-13-4-3-12/h1-2,5,12H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLASJBLHTLTSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CSCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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